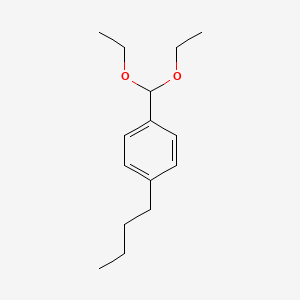

1-Butyl-4-(diethoxymethyl)benzene

説明

Synthesis Analysis

The synthesis of 1-Butyl-4-(diethoxymethyl)benzene and related compounds involves multiple steps, including regioselective [3+3] cyclocondensation, Sonogashira coupling reactions, and other specialized organic synthesis techniques. For instance, a related process includes the diversity-oriented synthesis of 1-hydroxy-2,4-benzodioates through cyclocondensation, demonstrating the versatility and complexity of synthetic routes for similar compounds (Shkoor et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Butyl-4-(diethoxymethyl)benzene, such as 2,5-diethoxy-1,4-bis(3,4-ethylenedioxy-2-thienyl)benzene, reveals significant insights into their geometry and structural characteristics. Crystallographic studies show relative geometries of benzene and thienyl rings, indicating the influence of substituents on ring distortion and alignment (Abboud et al., 1998).

Chemical Reactions and Properties

1-Butyl-4-(diethoxymethyl)benzene undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, the synthesis and liquid crystalline properties of low molecular mass compounds containing similar units demonstrate the potential for forming fluorescent and mesogenic materials, thus indicating a pathway for the development of advanced functional materials (Acierno et al., 2002).

Physical Properties Analysis

The analysis of physical properties, such as liquid crystalline behavior and fluorescence, is crucial for understanding the applications of 1-Butyl-4-(diethoxymethyl)benzene. Studies on similar compounds have shown smectic-like packing at high temperatures and the influence of substituents on mesophase stability and nematic phase appearance, providing a foundation for investigating the physical properties of 1-Butyl-4-(diethoxymethyl)benzene (Acierno et al., 2002).

Chemical Properties Analysis

The chemical properties of 1-Butyl-4-(diethoxymethyl)benzene, such as reactivity towards various organic transformations and potential for forming complex structures, are highlighted by the synthesis of related compounds. For instance, the conversion of 1,4-diketones into para-disubstituted benzenes showcases the chemical reactivity and potential for structural diversification of compounds within this chemical class (Ziffle et al., 2010).

科学的研究の応用

Synthetic Protocols and Building Blocks

1-Butyl-4-(diethoxymethyl)benzene is highlighted as a precursor in the synthesis of molecular electronics components. Aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, which are structurally similar to 1-Butyl-4-(diethoxymethyl)benzene, are utilized as building blocks for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. This application underscores the utility of such compounds in the field of molecular electronics, offering pathways to advanced materials with potential electronic functionalities (Stuhr-Hansen et al., 2005).

Organoselenium Compounds with Intramolecular Interactions

In the realm of organoselenium chemistry, compounds analogous to 1-Butyl-4-(diethoxymethyl)benzene, such as 1,3-bis(phenylselanylmethyl)benzene derivatives, have been synthesized and characterized. These compounds exhibit intramolecular nonbonding interactions, as evidenced by NMR studies showing coupling between hydrogen, carbon, and selenium atoms. Such interactions are critical for understanding the structural and electronic properties of these molecules, which have implications in materials science and synthetic chemistry (Fragoso et al., 2018).

Ionic Liquids in Catalysis

Research has explored the use of ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate, as unconventional reaction media. These ionic liquids have been employed in Friedel-Crafts sulfonylation reactions, showing enhanced reactivity and almost quantitative yields of diaryl sulfones. This application highlights the role of 1-Butyl-4-(diethoxymethyl)benzene and related compounds in facilitating organic transformations within novel catalytic systems, thereby advancing the field of green chemistry (Nara et al., 2001).

Covalent Organic Frameworks

The synthesis of covalent organic frameworks (COFs) using building blocks structurally akin to 1-Butyl-4-(diethoxymethyl)benzene demonstrates the compound's relevance in constructing porous materials. These COFs, linked through hydrazone bonds, exhibit high crystallinity, chemical and thermal stability, and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Safety And Hazards

Based on the safety data sheets, “1-Butyl-4-(diethoxymethyl)benzene” is a flammable liquid and vapor and can cause skin irritation . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

1-butyl-4-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-4-7-8-13-9-11-14(12-10-13)15(16-5-2)17-6-3/h9-12,15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIJDIWCWDYVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232671 | |

| Record name | 1-Butyl-4-(diethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-4-(diethoxymethyl)benzene | |

CAS RN |

83803-80-9 | |

| Record name | 1-Butyl-4-(diethoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83803-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-4-(diethoxymethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083803809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-4-(diethoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-4-(diethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)